molecular formula C19H28F2N2O2 B5965741 {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol

{1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol

Cat. No. B5965741
M. Wt: 354.4 g/mol
InChI Key: CXCMHFIWZIRZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol, also known as DFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFMB is a novel molecule that exhibits interesting biological properties and has the potential to be used in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is not fully understood, but it is believed to act by modulating the activity of specific enzymes and receptors in the body. {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been found to interact with several key proteins involved in the regulation of cell growth, differentiation, and apoptosis. This makes {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol a promising candidate for the development of new drugs and therapies.
Biochemical and Physiological Effects
{1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of specific enzymes and receptors. In vivo studies have shown that {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol can reduce tumor growth, improve cognitive function, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

{1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has several advantages and limitations for lab experiments. One of the main advantages of {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is its potent pharmacological activity against several disease targets, which makes it a promising candidate for drug development. However, {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has several limitations, including its complex synthesis process, low solubility, and potential toxicity.

Future Directions

There are several future directions for research related to {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol. One of the most important areas of research is the development of new drugs and therapies based on {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol. {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has the potential to be used in the treatment of several diseases, including cancer, inflammation, and neurological disorders. Another area of research is the optimization of the synthesis process for {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol and its potential side effects.

Synthesis Methods

The synthesis of {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol involves a multi-step process that includes several chemical reactions. The first step involves the synthesis of 2-(difluoromethoxy)benzyl chloride, which is then reacted with 1,3'-bipiperidin-4-ylmethanol to produce {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol. The synthesis of {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

{1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been extensively studied in the scientific community due to its potential applications in various fields. One of the most important areas of research related to {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol is drug discovery and development. {1'-[2-(difluoromethoxy)benzyl]-1,3'-bipiperidin-4-yl}methanol has been found to exhibit potent pharmacological activity against several disease targets, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

[1-[1-[[2-(difluoromethoxy)phenyl]methyl]piperidin-3-yl]piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2N2O2/c20-19(21)25-18-6-2-1-4-16(18)12-22-9-3-5-17(13-22)23-10-7-15(14-24)8-11-23/h1-2,4,6,15,17,19,24H,3,5,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMHFIWZIRZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OC(F)F)N3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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